molecular formula C12H7F4NS B1391528 3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine-2-thiol CAS No. 1214359-52-0

3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine-2-thiol

Cat. No. B1391528
M. Wt: 273.25 g/mol
InChI Key: SACNRPWFEYLHJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine-2-thiol, or 3-F-5-TFMP, is an organosulfur compound that has been used in a variety of scientific research applications, including medicinal chemistry, analytical chemistry, and biochemistry. It is a relatively new compound, having only been synthesized in the last few decades. 3-F-5-TFMP is a valuable tool for scientists due to its unique properties, such as its versatility, stability, and reactivity.

Scientific Research Applications

3-F-5-TFMP has been used in a variety of scientific research applications, including medicinal chemistry, analytical chemistry, and biochemistry. In medicinal chemistry, it has been used as a model compound for the synthesis of novel thiol-containing molecules with potential therapeutic applications. In analytical chemistry, it has been used as a reagent for the detection of thiols in biological samples. In biochemistry, it has been used as a model compound for the study of the biochemical and physiological effects of thiols.

Mechanism Of Action

The mechanism of action of 3-F-5-TFMP is not well understood. However, it is believed that the thiol group of 3-F-5-TFMP is responsible for its biochemical and physiological effects. Thiols are known to be involved in a variety of biochemical processes, including redox reactions, protein folding, and enzyme catalysis. It is believed that 3-F-5-TFMP may be involved in these processes as well.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-F-5-TFMP are not well understood. However, it is believed that the thiol group of 3-F-5-TFMP is responsible for its biochemical and physiological effects. Thiols are known to be involved in a variety of biochemical processes, including redox reactions, protein folding, and enzyme catalysis. It is believed that 3-F-5-TFMP may be involved in these processes as well. In addition, 3-F-5-TFMP has been found to have antimicrobial and antioxidant properties, suggesting that it may have potential therapeutic applications.

Advantages And Limitations For Lab Experiments

3-F-5-TFMP is a relatively new compound and as such, there is limited information available regarding its use in lab experiments. However, it has been found to be a versatile and stable compound, making it a useful tool for scientists. Its reactivity makes it suitable for a variety of reactions, and its stability makes it suitable for long-term storage. However, the lack of information available regarding its use in lab experiments means that it is important for scientists to be aware of the potential risks and limitations associated with its use.

Future Directions

Given the potential applications of 3-F-5-TFMP, there are a number of potential future directions for research. These include further exploration of its biochemical and physiological effects, development of novel thiol-containing molecules with potential therapeutic applications, and investigation of its use in analytical chemistry. In addition, further research into its mechanism of action and its potential therapeutic applications is warranted. Finally, further research into the synthesis of 3-F-5-TFMP and the optimization of its reactivity and stability is also of great interest.

properties

IUPAC Name

3-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4NS/c13-9-3-1-2-7(4-9)10-5-8(12(14,15)16)6-17-11(10)18/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACNRPWFEYLHJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=CNC2=S)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine-2-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 2
3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 3
3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 4
3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 5
3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 6
3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.